molecular formula C26H25N3O2 B11352777 1-(2-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11352777
M. Wt: 411.5 g/mol
InChI Key: KWJBCDUPLBTVMR-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylethyl group, and a benzodiazole moiety attached to a pyrrolidinone ring

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzodiazole moiety, followed by the introduction of the phenylethyl group and the methoxyphenyl group. The final step involves the formation of the pyrrolidinone ring.

    Benzodiazole Synthesis: The benzodiazole moiety can be synthesized through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative under acidic conditions.

    Phenylethyl Group Introduction: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxyphenyl Group Addition: The methoxyphenyl group is added through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a suitable nucleophile.

    Pyrrolidinone Ring Formation: The final step involves cyclization to form the pyrrolidinone ring, typically achieved through an intramolecular condensation reaction under basic conditions.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperidine: This compound shares the methoxyphenyl group but has a different core structure, leading to different chemical and biological properties.

    2-Methoxyphenyl isocyanate: This compound has a similar methoxyphenyl group but differs in its functional groups and reactivity.

    N(1)-ethyl-N(1)-(2-methoxyphenyl)-1,3-propanediamine: This compound has a similar methoxyphenyl group but differs in its overall structure and applications.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H25N3O2/c1-31-24-14-8-7-13-23(24)29-18-20(17-25(29)30)26-27-21-11-5-6-12-22(21)28(26)16-15-19-9-3-2-4-10-19/h2-14,20H,15-18H2,1H3

InChI Key

KWJBCDUPLBTVMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5

Origin of Product

United States

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